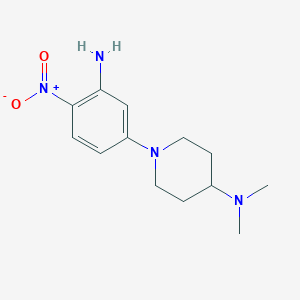
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine: is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the reduction of nitro groups to amines, followed by cyclization and functionalization to introduce the piperidine ring .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve large-scale hydrogenation and cyclization reactions. These processes are optimized for high yield and purity, using catalysts and reaction conditions that are scalable and cost-effective .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for understanding the interaction of similar molecules with biological targets .
Medicine: Its structure is similar to that of known pharmaceuticals, making it a valuable scaffold for drug design .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and resins .
作用机制
The mechanism of action of 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperidine ring plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid known for its antiproliferative and antimetastatic effects.
Uniqueness: 1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and nitro groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse biological activities .
属性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C13H20N4O2/c1-15(2)10-5-7-16(8-6-10)11-3-4-13(17(18)19)12(14)9-11/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI 键 |
DIHXRUZRQOFKST-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














